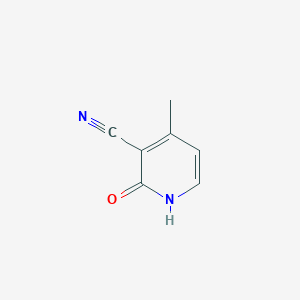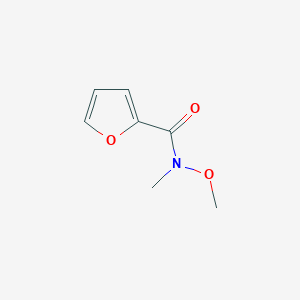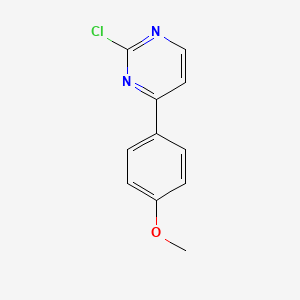
2-Chloro-4-(4-methoxyphenyl)pyrimidine
Overview
Description
2-Chloro-4-(4-methoxyphenyl)pyrimidine is a chemical compound with the molecular formula C11H9ClN2O and a molecular weight of 220.7 . It is used for proteomics research .
Synthesis Analysis
The synthesis of this compound involves the reaction of 2,4-dichloropyrimidine with 4-methoxyphenylboronic acid . The reaction is carried out in the presence of a palladium catalyst and sodium carbonate . The yield of the reaction varies, with reported yields ranging from 80% to 97% .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with a chlorine atom at the 2-position and a 4-methoxyphenyl group at the 4-position . The exact three-dimensional structure would require further analysis, such as X-ray crystallography .Scientific Research Applications
Crystallography and Molecular Structure Analysis
- Crystallography and Hydrogen-bonded Sheets Formation : A study by Trilleras et al. (2009) on similar pyrimidine derivatives highlights their isostructural nature and the formation of hydrogen-bonded sheets from specific ring structures, which is significant in understanding molecular interactions and crystal formation (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Antibacterial Properties
- Synthesis and Antibacterial Evaluation : Cieplik et al. (2008) synthesized and evaluated the antibacterial properties of pyrimidine derivatives, highlighting the importance of chemical structure in biological activity. This research underscores the potential of 2-Chloro-4-(4-methoxyphenyl)pyrimidine in developing antibacterial agents (Cieplik, Raginia, Pluta, Gubrynowicz, Bryndal, & Lis, 2008).
Antiviral Activity
- Antiviral Potential : Hocková et al. (2003) explored the antiviral activity of pyrimidine derivatives, particularly against retroviruses. This research indicates the potential of this compound in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis and Optimization
- Optimized Synthesis for Anticancer Applications : Kou and Yang (2022) developed a rapid synthesis method for pyrimidine derivatives, emphasizing their importance as intermediates in small molecule anticancer drugs. This indicates the relevance of this compound in cancer research (Kou & Yang, 2022).
Herbicidal Activity
- Herbicidal Efficacy : A study by Li Gong-chun (2011) on pyrimidine derivatives demonstrated their effectiveness as herbicides, specifically against Brassica napus. This highlights the potential agricultural applications of this compound (Li Gong-chun, 2011).
Imaging in Parkinson's Disease
- Imaging Agent for Parkinson's Disease : Wang et al. (2017) synthesized a compound related to this compound as a potential PET imaging agent for LRRK2 enzyme in Parkinson's disease, showing its applicability in neurodegenerative disease research (Wang, Gao, Xu, & Zheng, 2017).
Safety and Hazards
2-Chloro-4-(4-methoxyphenyl)pyrimidine may cause respiratory irritation, skin irritation, and serious eye irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Mode of Action
It’s worth noting that pyrimidines and their derivatives have been shown to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines and their derivatives have been known to affect various biochemical pathways related to inflammation .
Result of Action
Pyrimidine derivatives have been shown to exhibit a range of pharmacological effects .
Biochemical Analysis
Biochemical Properties
2-Chloro-4-(4-methoxyphenyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). These interactions are crucial as they can modulate the production of inflammatory mediators like prostaglandins and leukotrienes . Additionally, this compound has been found to bind to specific protein targets, influencing their activity and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been demonstrated to modulate the NF-κB signaling pathway, which plays a critical role in regulating immune responses and inflammation . By inhibiting this pathway, this compound can reduce the expression of pro-inflammatory genes and cytokines. Furthermore, this compound has been observed to affect cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with specific biomolecules. For example, it has been shown to bind to the active sites of enzymes, leading to their inhibition or activation . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of various genes, ultimately influencing cellular functions and processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over different time periods. This compound has been found to exhibit stability under various experimental conditions, with minimal degradation observed over time . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression . These findings suggest that this compound can maintain its biochemical activity over extended periods, making it a valuable tool for research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit inflammatory responses and modulate metabolic pathways without causing significant toxicity . At higher doses, this compound has been associated with adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . The metabolites of this compound can further interact with other metabolic enzymes, influencing metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the pharmacokinetics and potential drug interactions of this compound.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound has been shown to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation . These interactions are essential for determining the bioavailability and therapeutic efficacy of this compound.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound has been observed to localize to specific cellular compartments, including the nucleus and mitochondria . In the nucleus, this compound can interact with transcription factors and other regulatory proteins, modulating gene expression . In the mitochondria, it can influence metabolic processes and energy production . These findings highlight the importance of subcellular localization in determining the biochemical effects of this compound.
Properties
IUPAC Name |
2-chloro-4-(4-methoxyphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-15-9-4-2-8(3-5-9)10-6-7-13-11(12)14-10/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZERORVMIAWOMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70456939 | |
| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75634-04-7 | |
| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70456939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-(4-methoxyphenyl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
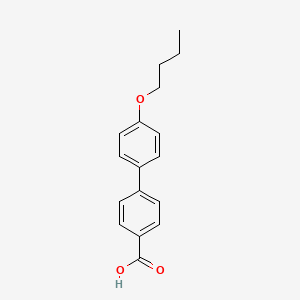
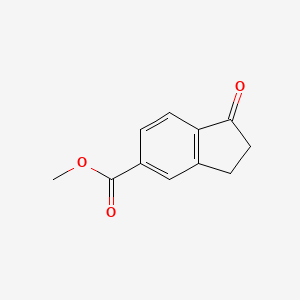



![8-Oxa-2-azaspiro[4.5]decan-3-one](/img/structure/B1589628.png)

